REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[N+:9]([O-])=O>CO.[Ni]>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[NH2:9]
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Name
|
|
Quantity
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800 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C=CC=C1Cl)[N+](=O)[O-]
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Name
|
|
Quantity
|
5.6 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
80 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
charged into an autoclave
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
DISTILLATION
|
Details
|
Methanol was distilled off
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |